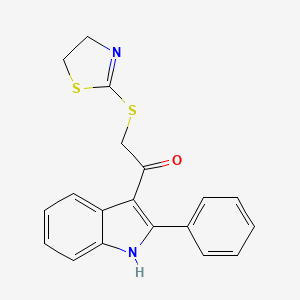

![molecular formula C20H18N2O3 B5501604 N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5501604.png)

N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]benzamide and related compounds involves multiple steps, including reactions of 2-aminobenzohydrazides with Schiff bases, followed by KMnO_4 oxidation, leading to the formation of various benzamide derivatives characterized by spectral and analytical methods (Reddy, Reddy, & Reddy, 1986). Additionally, the palladium-catalyzed oxidative aminocarbonylation-cyclization of related compounds underscores the complexity and efficiency of modern synthetic routes (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by single-crystal X-ray diffraction, revealing complex molecular conformations and supramolecular aggregations. For instance, studies on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides demonstrate the influence of substituents on molecular conformation and modes of supramolecular aggregation (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound and its analogs is highlighted by their ability to undergo various chemical reactions, leading to the synthesis of diverse structures. For example, palladium-catalyzed regio- and chemoselective ortho-benzylation demonstrates the compound's reactivity and potential for further chemical transformations (Laha, Shah, & Jethava, 2013).

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

Research in synthetic methodologies often focuses on the development of novel compounds with potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis. For instance, palladium-catalyzed carbonylative synthesis represents a significant area of interest, demonstrating the utility of catalytic systems in efficiently constructing complex molecules from simpler substrates. Such methodologies could be applicable to the synthesis of benzamide derivatives, highlighting their importance in the synthesis of bioactive molecules and materials (Wu et al., 2014).

Materials Science

In materials science, the development of novel polymers and materials with unique properties is a key research focus. For example, the synthesis of well-defined aramides and block copolymers with low polydispersity opens new avenues for creating materials with specific mechanical and thermal properties. These materials could find applications in various industries, including textiles, plastics, and composites (Yokozawa et al., 2002).

Bioactive Molecule Development

The exploration of bioactive molecules encompasses the synthesis and evaluation of compounds for their therapeutic potential. Research in this area often involves the design and synthesis of molecules with specific biological targets in mind. For instance, the development of novel benzothiazole compounds with antitumor properties exemplifies the ongoing search for new cancer therapies. These studies not only contribute to our understanding of the molecular basis of disease but also pave the way for the discovery of new drugs (Bradshaw et al., 2002).

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-2-[(4-methylbenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-14-8-10-15(11-9-14)19(23)22-18-7-3-2-6-17(18)20(24)21-13-16-5-4-12-25-16/h2-12H,13H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPRYLRVUBVYOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85270285 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5501537.png)

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5501543.png)

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5501547.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5501555.png)

![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)

![3-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5501562.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5501567.png)

![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5501572.png)

![4-amino-N-{4-[2-(3-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5501575.png)

![7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501588.png)

![(3R*,3aR*,7aR*)-1-butyryl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501597.png)

![N-(2-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5501599.png)